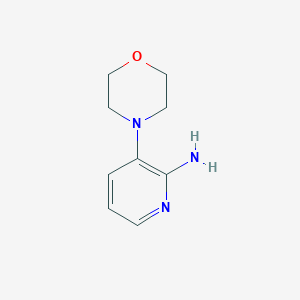

3-Morpholinopyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-ylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-9-8(2-1-3-11-9)12-4-6-13-7-5-12/h1-3H,4-7H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRWGJRHJUQFTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036645-86-9 |

Source

|

| Record name | 3-(morpholin-4-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Morpholinopyridin-2-amine

Introduction & Strategic Relevance

3-Morpholinopyridin-2-amine (CAS: 52023-54-8) is a high-value heterocyclic scaffold in medicinal chemistry, particularly prevalent in the design of kinase inhibitors (e.g., PI3K, mTOR, and Raf inhibitors). The vicinal arrangement of the primary amine and the morpholine ring at the 2- and 3-positions of the pyridine core creates a unique electronic and steric profile. The amine functions as a critical hydrogen bond donor in the ATP-binding pocket of kinases, while the morpholine moiety often solubilizes the molecule and interacts with the solvent-exposed regions of the protein.

This guide details the two most robust synthetic pathways for this intermediate: the Nucleophilic Aromatic Substitution (SNAr) Route (preferred for scale-up and cost efficiency) and the Buchwald-Hartwig Cross-Coupling Route (preferred for rapid discovery and library generation).

Retrosynthetic Analysis

To design a self-validating synthesis, we must analyze the bond disconnections. The C3–N bond is the strategic disconnection point.

-

Pathway A (SNAr): Exploits the electron-withdrawing nature of a nitro group at C2 to activate the C3 position for nucleophilic attack. This requires a subsequent reduction step.

-

Pathway B (Pd-Catalysis): Utilizes a pre-existing amine at C2 and a halogen at C3, relying on palladium catalysis to forge the C3–N bond.

Figure 1: Retrosynthetic strategies for 3-Morpholinopyridin-2-amine.

Primary Protocol: The Nitro-Reduction Route (Scalable)

This method is the industry standard for gram-to-kilogram scale synthesis. It avoids the use of expensive phosphine ligands and relies on the strong activation of the pyridine ring by the nitro group.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displacement of the C3-bromide by morpholine. Mechanism: The nitro group at C2 withdraws electron density, making C3 susceptible to nucleophilic attack by the secondary amine (morpholine).

Reagents:

-

Substrate: 3-Bromo-2-nitropyridine (1.0 equiv)

-

Nucleophile: Morpholine (1.2 – 1.5 equiv)

-

Base: Potassium Carbonate (K2CO3) (2.0 equiv) - Acts as an HCl scavenger.

-

Solvent: DMSO or DMF (Polar aprotic solvents are essential to stabilize the Meisenheimer complex intermediate).

Step-by-Step Protocol:

-

Setup: Charge a round-bottom flask with 3-bromo-2-nitropyridine and K2CO3.

-

Solvation: Add DMSO (approx. 5-10 volumes relative to substrate mass). Stir to create a suspension.

-

Addition: Add morpholine dropwise at room temperature. Note: The reaction is exothermic; control addition rate to maintain temperature < 30°C.

-

Reaction: Heat the mixture to 60–70°C for 2–4 hours. Monitor by TLC or LC-MS (Target M+H ≈ 210).

-

Workup (Critical for Purity):

-

Cool to room temperature.[1]

-

Pour the reaction mixture into crushed ice/water (10x volume). The product, 3-morpholino-2-nitropyridine, is typically lipophilic and will precipitate as a yellow/orange solid.

-

Filter the solid, wash copiously with water to remove DMSO and inorganic salts.

-

Dry under vacuum.

-

Phase 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to the primary amine.

Reagents:

-

Substrate: 3-Morpholino-2-nitropyridine

-

Catalyst: 10% Pd/C (5-10 wt% loading)

-

Hydrogen Source: H2 gas (balloon or 1 atm) or Ammonium Formate (transfer hydrogenation).

-

Solvent: Methanol or Ethanol.

Step-by-Step Protocol:

-

Safety Check: Purge the reaction vessel with Nitrogen (N2) to remove oxygen (fire hazard with Pd/C).

-

Loading: Add the nitro-intermediate and solvent (MeOH). Carefully add Pd/C (wet paste preferred to minimize ignition risk).

-

Hydrogenation: Introduce H2 atmosphere. Stir vigorously at room temperature for 2–6 hours.

-

Observation: The yellow color of the nitro compound will fade to a clear or pale off-white solution as the amine forms.

-

-

Filtration: Filter the mixture through a Celite pad to remove the Pd catalyst. Warning: Do not let the filter cake dry out completely in air; Pd/C is pyrophoric.

-

Isolation: Concentrate the filtrate in vacuo to yield 3-Morpholinopyridin-2-amine as an off-white to pale brown solid.

Alternative Protocol: Buchwald-Hartwig Amination (Rapid Discovery)

For small-scale library synthesis where 3-bromo-2-aminopyridine is the available stock, this route is faster but more expensive.

Reagents:

-

Substrate: 3-Bromo-2-aminopyridine (1.0 equiv)

-

Amine: Morpholine (1.2 equiv)

-

Catalyst: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2

-

Ligand: BINAP or RuPhos (2-4 mol%) - Bidentate ligands are crucial to prevent catalyst poisoning by the free pyridine nitrogen.

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).

Protocol:

-

Combine substrate, morpholine, base, and catalyst/ligand in a sealed vial inside a glovebox or under Argon flow.

-

Add degassed solvent.

-

Heat to 90–110°C for 12–16 hours.

-

Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Characterization & Data Analysis

Validation of the synthesized material is non-negotiable. Below are the expected spectral characteristics.

Proton NMR (1H NMR)

Solvent: DMSO-d6 or CDCl3 Key Features: Look for the distinct morpholine "roofing" effect and the pyridine coupling pattern.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.75 – 7.85 | dd (Doublet of doublets) | 1H | Pyridine H-6 | Deshielded by ring nitrogen. |

| 7.10 – 7.20 | dd | 1H | Pyridine H-4 | Adjacent to morpholine (steric/electronic influence). |

| 6.60 – 6.70 | dd | 1H | Pyridine H-5 | Most shielded aromatic proton. |

| 5.50 – 6.00 | br s (Broad singlet) | 2H | –NH2 | Exchangeable protons (disappears with D2O shake). |

| 3.75 – 3.85 | m (Multiplet/Triplet) | 4H | Morpholine –O–CH2– | Characteristic ether protons. |

| 2.90 – 3.05 | m (Multiplet/Triplet) | 4H | Morpholine –N–CH2– | Upfield due to amine proximity. |

Mass Spectrometry (ESI-MS)

-

Calculated MW: 179.22 g/mol

-

Observed [M+H]+: 180.1 m/z

-

Ionization Mode: Positive Mode (ESI+) is highly sensitive due to the basic pyridine nitrogen.

Physical Properties

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: Typically in the range of 120–125°C (purity dependent).

-

Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.

Safety & Handling Protocols

-

Pyridines: Many aminopyridines are toxic if swallowed or absorbed through the skin. Use double nitrile gloves.

-

Morpholine: Corrosive and combustible. Handle in a fume hood.

-

Palladium on Carbon (Pd/C): Pyrophoric when dry. Always keep wet with water or solvent during handling and disposal.

-

Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment to prevent static discharge.

References

-

Synthesis of 3-morpholinopyridin-2-amine via Nitro Reduction

- Source: Patent WO2008077188A1. "Bicyclic pyrimidinones and uses thereof."

-

Link:

-

Buchwald-Hartwig Amination of 3-halo-2-aminopyridines

- Source: "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.

-

Link:

-

Characterization of Aminopyridine Derivatives

-

Source: "Synthesis and Characterization of New 2-amino pyridine Derivatives." ResearchGate.[2]

-

Link:

-

-

General Properties of 3-Morpholinopyridin-2-amine

- Source: PubChem / ChemicalBook D

-

Link:

Sources

Topic: 3-Morpholinopyridin-2-amine Derivatives as Kinase Inhibitors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized modern medicine. Within this landscape, specific heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to form key interactions within the kinase active site. This guide focuses on one such scaffold: the 3-morpholinopyridin-2-amine core. We will dissect the molecular architecture of this scaffold, detailing the dual roles of the 2-aminopyridine moiety as a hinge-binding anchor and the morpholine group as a critical modulator of physicochemical properties and selectivity. This document provides a deep dive into the primary kinase targets, notably the PI3K/mTOR and DNA-PK pathways, and explores the structure-activity relationships that govern inhibitor potency. Furthermore, we present validated, step-by-step synthetic and biological evaluation protocols to empower researchers in the practical application of this knowledge. This guide is designed to serve as a comprehensive resource for drug development professionals seeking to leverage the therapeutic potential of 3-morpholinopyridin-2-amine derivatives.

Introduction: The Kinase Inhibitor Landscape & The Rise of Privileged Scaffolds

The human kinome comprises over 500 protein kinases that act as central nodes in signal transduction pathways, controlling virtually all cellular processes.[1] Their role in orchestrating cell growth, differentiation, and survival makes them prime targets for therapeutic intervention, particularly in oncology.[2] The development of kinase inhibitors has been a resounding success, with over 80 FDA-approved agents targeting a variety of kinases.[1][3]

The journey of a kinase inhibitor from concept to clinic is fraught with challenges, primarily the need to achieve both potency and selectivity. The high degree of structural conservation in the ATP-binding site across the kinome makes designing selective inhibitors a formidable task.[4] To overcome this, medicinal chemists often rely on "privileged scaffolds"—core molecular frameworks that are predisposed to bind to specific protein families. The 3-morpholinopyridin-2-amine scaffold has emerged as a highly effective framework for a number of important kinase targets. Its success lies in the synergistic combination of its constituent parts:

-

The 2-Aminopyridine Moiety: This classic "hinge-binder" forms one or more crucial hydrogen bonds with the backbone of the kinase hinge region, the flexible loop connecting the N- and C-terminal lobes of the kinase domain. This interaction is a primary anchor for many ATP-competitive inhibitors.

-

The Morpholine Group: This versatile substituent serves a dual purpose. Its oxygen atom can act as a hydrogen bond acceptor, while the entire ring improves aqueous solubility and other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5] For certain kinase families, such as PI3K, the morpholine ring makes specific, potency-enhancing interactions.[6]

Core Molecular Architecture and Mechanism of Action

The efficacy of the 3-morpholinopyridin-2-amine scaffold is rooted in its precise fit within the ATP-binding pocket of target kinases.

The ATP-Competitive Binding Model

Most inhibitors based on this scaffold function as ATP-competitive, reversible inhibitors. They occupy the adenosine binding pocket and deny access to the cell's natural substrate, ATP, thereby preventing the phosphotransfer reaction.

As illustrated, the 2-aminopyridine core anchors the molecule in the hinge region. The morpholine group often orients towards the solvent-exposed region near the ribose-binding pocket, improving solubility and potentially forming additional hydrogen bonds. Substituents elsewhere on the pyridine ring (positions 4, 5, or 6) are used to probe deeper into hydrophobic pockets to enhance potency and, crucially, to achieve selectivity over other kinases.[7][8]

Key Kinase Targets and Associated Signaling Pathways

While derivatives of this scaffold can be optimized to target various kinases, they have shown particular promise against members of the PI3K-like kinase (PIKK) family, including PI3K/mTOR and DNA-PK.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that integrates signals from growth factors and nutrients to regulate cell proliferation, growth, and survival.[9] Its aberrant activation is one of the most common events in human cancer, making it a high-priority therapeutic target.[9]

The structural similarity between the ATP-binding sites of PI3K and mTOR allows for the development of dual inhibitors.[9] This is a highly attractive therapeutic strategy, as it can simultaneously block the pathway at two critical nodes, potentially overcoming feedback loops and resistance mechanisms.[9][10] Several compounds incorporating a morpholine moiety have demonstrated potent dual PI3K/mTOR inhibitory activity.[10][11]

Synthetic Strategies: A Practical Guide

The synthesis of 3-morpholinopyridin-2-amine derivatives is generally accessible through common organic chemistry transformations. A typical route involves the sequential functionalization of a di- or tri-substituted pyridine starting material. Nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are cornerstone methodologies. [2][8][12]

Protocol: Synthesis of a Representative 3-Morpholinopyridin-2-amine Derivative

This protocol describes a general procedure for the synthesis of a C5-arylated derivative, a common strategy for exploring structure-activity relationships. [2] Objective: To synthesize 5-(4-methoxyphenyl)-3-morpholinopyridin-2-amine.

Step 1: Buchwald-Hartwig Amination to Install the Morpholine

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-amino-3,5-dibromopyridine (1.0 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a ligand such as BINAP (0.04 eq).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene via syringe, followed by morpholine (1.2 eq).

-

Reaction: Heat the reaction mixture to 100 °C and stir under argon for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-bromo-3-morpholinopyridin-2-amine.

Step 2: Suzuki Cross-Coupling to Install the C5-Aryl Group

-

Reaction Setup: To an oven-dried microwave vial, add the product from Step 1, 5-bromo-3-morpholinopyridin-2-amine (1.0 eq), (4-methoxyphenyl)boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq).

-

Solvent Addition: Add a mixture of dioxane and water (e.g., 4:1 ratio).

-

Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes. Alternatively, heat conventionally at 90 °C for 4-8 hours. Monitor reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the final product, 5-(4-methoxyphenyl)-3-morpholinopyridin-2-amine.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-morpholinopyridin-2-amine scaffold has yielded crucial insights into the structural requirements for potent and selective kinase inhibition. The table below summarizes key SAR trends gleaned from various studies on related aminopyridine and morpholine-containing inhibitors. [7][13]

| Position | Substitution | General Effect on Potency/Selectivity | Rationale & Causality |

|---|---|---|---|

| N²-H | (Amine) | Essential. Methylation or replacement typically abolishes activity. | The N-H and amino group are critical for forming two hydrogen bonds with the kinase hinge region, acting as the primary anchor. |

| C³ | Morpholine | Highly Favorable. Often provides a significant potency boost, especially for PIKKs. | Improves aqueous solubility. The oxygen can act as an H-bond acceptor. For PI3K/mTOR, it makes favorable contacts in a specific sub-pocket. [6][14] |

| C⁴ | Small alkyl (e.g., -CH₃) | Generally well-tolerated or slightly beneficial. | Can fill a small hydrophobic pocket without causing steric clashes. Larger groups are often detrimental. |

| C⁵ | Aryl/Heteroaryl | Key modulation point. Potency and selectivity are highly dependent on the substituent. | This position projects towards the solvent-exposed region or ribose pocket. It is the primary vector used to gain selectivity by exploiting differences between kinases outside the conserved adenine pocket. [13] |

| C⁶ | Small alkyl or H | Generally, substitution is not well-tolerated. | This position points towards the "gatekeeper" residue. Bulky groups at C6 often clash with the gatekeeper, reducing affinity. |

Experimental Evaluation: A Self-Validating Workflow

A robust evaluation cascade is essential to characterize a novel kinase inhibitor. The workflow should progress from simple, high-throughput biochemical assays to more complex, physiologically relevant cell-based models.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction. It is a robust, luminescence-based, high-throughput method. [15][16] Principle: Kinase activity consumes ATP, producing ADP. In the first step, a reagent is added to stop the kinase reaction and deplete the remaining ATP. In the second step, ADP is converted back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity. Inhibitors will reduce the amount of ADP produced, resulting in a lower light signal. [15]

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare kinase, substrate (peptide or protein), and ATP solutions in this buffer. Prepare test compounds in DMSO and create a serial dilution series (e.g., 10-point, 3-fold dilutions).

-

Kinase Reaction: In a 384-well plate, add 2.5 µL of test compound dilution (or DMSO for controls). Add 2.5 µL of kinase solution. Incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate Reaction: Add 5 µL of a substrate/ATP mix to start the reaction. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. [17]4. Controls (Self-Validation):

-

High Control (100% activity): Kinase + Substrate/ATP + DMSO.

-

Low Control (0% activity): Substrate/ATP + DMSO (no kinase).

-

-

Incubation: Incubate the plate at 30 °C for 60 minutes. The reaction must be in the linear range, which should be predetermined via an enzyme titration and time-course experiment. [17]6. Detection: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Add 10 µL of Kinase Detection Reagent. Incubate for another 30 minutes.

-

Readout: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data using the high and low controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay (Western Blot for p-Akt)

This assay validates that the inhibitor is active in a cellular context by measuring the phosphorylation of a direct downstream substrate of the targeted pathway. [11]For a PI3K/mTOR inhibitor, this is typically phosphorylated Akt (p-Akt) at Serine 473.

-

Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., PC-3 prostate cancer cells, which have a constitutively active PI3K pathway) in a 6-well plate and allow cells to adhere overnight.

-

Serum Starvation (Optional): To reduce basal pathway activity, you may serum-starve the cells for 4-6 hours.

-

Inhibitor Treatment: Treat cells with a serial dilution of the test compound (or DMSO control) for 2-4 hours.

-

Pathway Stimulation: Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to induce robust Akt phosphorylation.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody against p-Akt (Ser473) overnight at 4 °C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

-

Validation: Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to confirm that the observed decrease in p-Akt is due to inhibition and not a change in total protein levels. Densitometry analysis is used to quantify the reduction in p-Akt signal and calculate a cellular EC₅₀.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

A compound with excellent biochemical and cellular potency is of little therapeutic value if it cannot reach its target in the body at a sufficient concentration and for an adequate duration. PK/PD studies are crucial for bridging the gap between in vitro activity and in vivo efficacy. [18]

-

Pharmacokinetics (PK): Describes the journey of the drug through the body (ADME). Key parameters include clearance, volume of distribution, and half-life. Early in vitro ADME assays, such as liver microsomal stability and plasma stability, are predictive of in vivo metabolic fate and are essential for selecting compounds for further development. [12][19]* Pharmacodynamics (PD): Describes the biochemical and physiological effects of the drug on the body. For kinase inhibitors, PD is often measured by analyzing the phosphorylation status of the target or its substrates in tumor tissue or surrogate tissues after drug administration. [20][21] An effective kinase inhibitor requires a PK profile that can maintain a plasma concentration above the cellular EC₅₀ for a sustained period, leading to the desired PD effect (i.e., pathway inhibition) in the tumor. [22]

Clinical Landscape and Future Directions

While the specific "3-morpholinopyridin-2-amine" nomenclature is not common for clinical candidates, numerous inhibitors incorporating the core principles of an aminopyridine hinge-binder and a morpholine solubility/potency group have entered clinical trials. For example, several PI3K/mTOR inhibitors in clinical development utilize a morpholino-pyrimidine or morpholino-triazine core, which are bioisosteres of the pyridinamine scaffold. [9][11] Future Directions:

-

Improving Selectivity: A key ongoing challenge is to fine-tune the scaffold to achieve greater selectivity, thereby minimizing off-target effects and improving the therapeutic window. This involves exploring novel substitutions that exploit subtle differences in the active sites of various kinases.

-

Covalent and Allosteric Inhibition: Moving beyond ATP-competitive inhibition, the scaffold could be adapted to create covalent inhibitors that form an irreversible bond with a non-catalytic cysteine near the active site, offering prolonged target engagement.

-

Targeting Resistance Mutations: As resistance to kinase inhibitors inevitably emerges, new derivatives must be designed that are active against common mutant forms of the target kinase.

By leveraging the foundational principles outlined in this guide, researchers can continue to innovate and expand the therapeutic utility of the potent and versatile 3-morpholinopyridin-2-amine scaffold.

References

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]

- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. In vitro PK/PD modeling of tyrosine kinase inhibitors in non‐small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. aacrjournals.org [aacrjournals.org]

- 22. In vitro PK/PD modeling of tyrosine kinase inhibitors in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the 3-Morpholinopyridin-2-amine Scaffold: Rational Design, Synthesis, and Kinase Selectivity

Executive Summary

The 3-Morpholinopyridin-2-amine core represents a privileged scaffold in modern kinase inhibitor design, offering a strategic alternative to the saturated intellectual property space of morpholino-pyrimidines and -triazines. This whitepaper analyzes the structural rationale for this scaffold, detailing its dual-functionality as a robust hinge-binder (via the aminopyridine motif) and a solubility-enhancing vector (via the morpholine ring). We provide a validated, scalable synthetic protocol utilizing Buchwald-Hartwig amination and outline a comprehensive biological characterization workflow targeting the PI3K/mTOR signaling axis.

Scientific Rationale & Scaffold Design

Scaffold Hopping: From Pyrimidines to Pyridines

Historically, the morpholino-pyrimidine (e.g., BKM120) and morpholino-triazine (e.g., ZSTK474) scaffolds have dominated PI3K inhibitor discovery. While potent, these cores often suffer from rapid metabolic clearance and off-target liabilities.

The 3-Morpholinopyridin-2-amine scaffold employs a "scaffold hopping" strategy:

-

Hinge Binding Retention: The 2-aminopyridine system maintains the critical donor-acceptor hydrogen bonding motif required for ATP-competitive inhibition.

-

Vector Optimization: The C3-position places the morpholine ring in a unique vector that projects towards the solvent interface or the affinity pocket, distinct from the C4/C6 vectors in pyrimidines.

-

Physicochemical Balance: The pyridine nitrogen is less electron-deficient than the pyrimidine/triazine cores, potentially reducing metabolic susceptibility to nucleophilic attack while maintaining favorable lipophilic efficiency (LipE).

Structural Biology: The Binding Mode

The efficacy of this scaffold relies on a precise binding geometry within the kinase ATP pocket:

-

Hinge Interaction: The pyridine nitrogen (N1) acts as a H-bond acceptor, and the exocyclic amine (C2-NH2) acts as a H-bond donor. This bidentate interaction typically anchors to the backbone carbonyl and amide nitrogen of the hinge region (e.g., Val851 in PI3K

). -

Solubility & Selectivity: The morpholine ring at C3 serves two roles: it disrupts planar stacking to improve solubility and occupies the solvent-exposed region, often contacting the gatekeeper residue to enforce isoform selectivity.

Caption: Pharmacophore model showing the bidentate hinge interaction of the aminopyridine core and the solvent-exposed trajectory of the morpholine ring.

Chemical Synthesis Protocol

The synthesis of 3-Morpholinopyridin-2-amine is best achieved via a transition-metal-catalyzed cross-coupling approach. Unlike nucleophilic aromatic substitution (

Validated Synthetic Route

Step 1: Regioselective Bromination

-

Reagent: N-Bromosuccinimide (NBS).

-

Rationale: The amino group directs bromination to the para (5-position) and ortho (3-position). Controlled conditions favor the 3-bromo product or allow for separation.

Step 2: Buchwald-Hartwig Amination (Critical Step)

-

Catalyst System: Pd(OAc)

/ BINAP or Pd -

Base: NaO

Bu (Sodium tert-butoxide).

Caption: Step-wise synthetic route utilizing Pd-catalyzed amination to install the morpholine ring at the sterically congested C3 position.

Detailed Protocol: Step 2 (Buchwald-Hartwig)

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen).

-

Preparation: In a dry Schlenk tube, charge 2-amino-3-bromopyridine (1.0 equiv), Pd(OAc)

(5 mol%), and BINAP (7.5 mol%). -

Solvent: Add anhydrous Toluene (0.1 M concentration). Degas by sparging with Argon for 10 minutes.

-

Reagents: Add Morpholine (1.2 equiv) and NaO

Bu (1.4 equiv) under a positive stream of Argon. -

Reaction: Seal the tube and heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.

-

Work-up: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Palladium residues.

-

Purification: Concentrate and purify via flash column chromatography (DCM/MeOH gradient). The product typically elutes as a pale yellow solid.

Critical Control: If the exocyclic amine (C2-NH2) interferes with the coupling (acting as a competing nucleophile), protect it as a Boc-carbamate prior to Step 2, then deprotect with TFA/DCM.

Structure-Activity Relationship (SAR)[8]

To optimize this scaffold, modifications should focus on the pyridine ring positions 5 and 6, as position 3 is occupied by the morpholine and position 2 by the hinge-binding amine.

Table 1: Representative SAR Strategy for PI3K

| Position | Modification | Rationale | Predicted Effect |

| C3 | Morpholine | Core Scaffold | Maintains solubility & solvent interaction. |

| C3 | Piperazine | Solubility/Charge | Increases polarity; may allow salt formation but reduces permeability. |

| C3 | 3-oxa-8-azabicyclo[3.2.1]octane | Conformational Restriction | Locks conformation; may improve selectivity by reducing entropy penalty. |

| C5 | Aryl/Heteroaryl | Hydrophobic Pocket I | Targets the deep hydrophobic pocket; critical for potency (e.g., Indole, Phenol). |

| C6 | Small Alkyl (Me, Et) | Steric Occlusion | Generally disfavored; may clash with the floor of the ATP pocket. |

Biological Characterization Workflow

Validating the kinase inhibitory potential requires a cascade of assays, moving from cell-free enzymatic systems to functional cellular phenotypes.

Enzymatic Assay (ADP-Glo™)

-

Principle: Measures ADP generated from the kinase reaction.

-

Protocol: Incubate recombinant PI3K isoform (e.g., p110

/p85 -

Readout: Luminescence signal is inversely proportional to kinase inhibition.

Cellular Target Engagement (Western Blot)

-

Cell Line: PC3 (PTEN-null) or MCF-7 (PIK3CA mutant).

-

Biomarkers:

-

p-AKT (Ser473): Readout for mTORC2/PI3K activity.

-

p-AKT (Thr308): Readout for PDK1/PI3K activity.

-

p-S6 Ribosomal Protein: Downstream mTORC1 readout.

-

Caption: Screening cascade designed to filter compounds from enzymatic potency to cellular efficacy and mechanistic validation.

References

-

Kusakabe, K., et al. (2015). "A Unique Hinge Binder of Extremely Selective Aminopyridine-Based Mps1 (TTK) Kinase Inhibitors With Cellular Activity."[8] Bioorganic & Medicinal Chemistry, 23(9), 2247-2260. Link

-

Wright, E. W., et al. (2018). "Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines." Molecules, 23(7), 1675. Link

- Rewcastle, G. W., et al. (2011). "Synthesis and Biological Evaluation of Novel PI3K/mTOR Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for morpholine SAR in PI3K inhibitors).

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. (Standard reference for Buchwald-Hartwig protocols). Link

- Vulpetti, A., & Bosotti, R. (2004). "Structure-Based Analysis of Kinase Inhibitor Binding Modes." Farmaco. (Reference for Hinge Binding Logic).

Sources

- 1. ijssst.info [ijssst.info]

- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]

- 4. CN101704781A - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Morpholinopyridin-2-amine: A Privileged Scaffold for Kinase-Targeted FBDD

Executive Summary

In the realm of Fragment-Based Drug Discovery (FBDD), 3-morpholinopyridin-2-amine (CAS: 1036645-86-9) represents a "privileged structure"—a scaffold capable of providing high-affinity ligand efficiency across a specific gene family, most notably protein kinases (e.g., PI3K, mTOR, MAP4K4).

This guide dissects the utility of this fragment, detailing its physicochemical advantages, validated synthetic routes, and mechanistic role as a hinge-binding motif. By combining the bidentate hydrogen-bonding capability of 2-aminopyridine with the solubility-enhancing properties of morpholine, this fragment solves two critical early-stage challenges: crystallographic solubility and metabolic stability .

Part 1: Chemical Architecture & Physicochemical Profile

Structural Logic

The molecule consists of two distinct functional domains:

-

The Hinge Binder (2-Aminopyridine): A classic donor-acceptor (D-A) motif that mimics the adenine ring of ATP. The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge region, while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.

-

The Solubilizing Anchor (3-Morpholine): Positioned ortho to the amine, the morpholine ring serves three functions:

-

Solubility: It significantly lowers ClogP and increases aqueous solubility, allowing the fragment to be screened at high concentrations (mM range) in NMR or SPR assays without aggregation.

-

Conformational Control: The steric bulk of the morpholine induces a twist in the biaryl bond (if elaborated) or restricts the rotation of the amino group, pre-organizing the molecule for binding.

-

Solvent Interaction: The morpholine oxygen often points towards the solvent front, improving the enthalpy of binding.

-

Physicochemical Properties Table

Data calculated based on standard cheminformatics models (ChemDraw/SwissADME).

| Property | Value | Significance in FBDD |

| Molecular Weight (MW) | 179.22 Da | Ideal for "Rule of 3" (<300 Da). Allows significant room for elaboration. |

| ClogP | ~0.5 - 0.8 | Hydrophilic nature ensures high solubility in assay buffers. |

| TPSA | 58.1 Ų | Good permeability prediction; well below the 140 Ų limit. |

| H-Bond Donors | 2 | (NH₂) Critical for hinge interaction. |

| H-Bond Acceptors | 4 | (Pyridine N, Morpholine O, Amino N). |

| Rotatable Bonds | 1 | Low entropic penalty upon binding. |

| Ligand Efficiency (LE) | High | Potential for LE > 0.3 kcal/mol/heavy atom due to low MW and specific H-bonds. |

Part 2: Synthetic Accessibility

For a fragment library to be useful, it must be easily synthesized and elaborated. While Nucleophilic Aromatic Substitution (SNAr) is possible, it often requires harsh conditions or activated substrates (e.g., nitro-pyridines).[1] The Buchwald-Hartwig amination is the superior, self-validating protocol for this scaffold, offering higher yields and regioselectivity.

Protocol: Palladium-Catalyzed C-N Cross-Coupling

Objective: Synthesis of 3-morpholinopyridin-2-amine from 3-bromo-2-aminopyridine.

Reaction Scheme: 3-bromo-2-aminopyridine + Morpholine --[Pd catalyst]--> 3-morpholinopyridin-2-amine

Reagents & Conditions:

-

Substrate: 3-bromo-2-aminopyridine (1.0 equiv)

-

Amine: Morpholine (1.2 - 1.5 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%)[2]

-

Ligand: XPhos or RuPhos (4-8 mol%)

-

Note: XPhos is preferred for sterically hindered substrates; RuPhos is excellent for secondary amines.

-

-

Base: LiHMDS (Lithium hexamethyldisilazide) (2.5 equiv) or NaOtBu.

-

Solvent: Anhydrous THF or Toluene.

-

Temp/Time: 65°C for 16 hours.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen.

-

Catalyst Pre-complexation: Add Pd₂(dba)₃ and XPhos to the vial. Add anhydrous THF and stir at room temperature for 5-10 minutes to generate the active catalytic species (color change often observed).

-

Substrate Addition: Add 3-bromo-2-aminopyridine and morpholine to the reaction vessel.

-

Base Addition: Add LiHMDS solution (1M in THF) dropwise. Caution: Exothermic.

-

Heating: Seal the vessel and heat to 65°C. Monitor via LC-MS for the consumption of the bromide.

-

Workup: Cool to room temperature. Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).

-

Purification: Dry organic layers over MgSO₄. Concentrate. Purify via flash column chromatography (DCM/MeOH gradient). The morpholine group makes the product polar; ensure the column is flushed well.

Validation Check:

-

1H NMR: Look for the disappearance of the C3-proton signal of the pyridine ring and the appearance of morpholine methylene protons (approx 3.0 and 3.8 ppm).

-

LC-MS: Confirm mass [M+H]+ = 180.2.

Part 3: Drug Discovery Applications & Mechanism

Kinase Hinge Binding Mode

The primary application of this fragment is targeting the ATP-binding pocket of kinases. The 2-aminopyridine moiety forms a "bidentate" interaction with the hinge region backbone residues.

Diagram: Hinge Binding Interaction The following diagram illustrates the structural interaction between the fragment and a generic Kinase Hinge region (e.g., Valine/Glutamic Acid backbone).

Caption: Bidentate hydrogen bonding of 2-aminopyridine to the kinase hinge, with the morpholine group oriented towards the solvent interface.

Case Study: PI3K/mTOR Pathway

The PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin) pathway is a critical regulator of cell growth and survival.

-

Relevance: Many potent PI3K inhibitors (e.g., ZSTK474, Pictilisib analogs) utilize a morpholine ring to interact with the affinity pocket or solvent front.

-

Fragment Role: 3-Morpholinopyridin-2-amine acts as a minimal pharmacophore.

-

Elaboration Vector: The C5 position of the pyridine ring is the primary "growth vector." Suzuki coupling at C5 allows the fragment to extend deep into the affinity pocket (e.g., towards the catalytic Lysine or Aspartic Acid), dramatically increasing potency from micromolar (fragment) to nanomolar (lead).

-

Part 4: Experimental Workflow (Fragment-to-Lead)

To successfully utilize this fragment, a rigorous screening and elaboration workflow is required.

Diagram: FBDD Workflow

Caption: Iterative Fragment-Based Drug Discovery cycle optimizing the 3-morpholinopyridin-2-amine scaffold.

Detailed Methodology for Screening

-

Surface Plasmon Resonance (SPR):

-

Immobilize the target kinase (e.g., PI3Kα) on a CM5 chip.

-

Inject the fragment at concentrations ranging from 10 µM to 1 mM.

-

Success Metric: Fast on/off rates (square wave sensorgrams) indicating specific, transient binding.

-

-

X-ray Crystallography (Soaking):

-

Due to the high solubility of 3-morpholinopyridin-2-amine, crystals of the apo-protein can be soaked in a solution containing 10-50 mM of the fragment.

-

Collect diffraction data to resolve the binding pose and confirm the donor-acceptor interaction at the hinge.

-

References

-

Synthesis of 2-aminopyridines via Buchwald-Hartwig

-

PI3K Inhibitor Design (Morpholine Scaffold)

- Title: Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors.

- Source: PubMed.

-

URL:[Link]

-

Palladium-Catalyzed C,N-Cross Coupling of 3-Halo-2-aminopyridines

-

Fragment-Based Drug Discovery Strategies

- Title: Fragment-Based Lead Discovery Str

- Source: MDPI.

-

URL:[Link]

- Compound Data (CAS 1036645-86-9): Title: 3-Morpholinopyridin-2-amine | BLD Pharm. Source: BLD Pharm.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Morpholinopyridin-2-amine

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with optimized pharmacological profiles is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the aminopyridine core stands out for its versatile biological activities, ranging from antimicrobial to anticancer properties. The strategic incorporation of a morpholine moiety can further enhance a molecule's drug-like properties, including aqueous solubility and metabolic stability, while also providing opportunities for crucial interactions with biological targets.[1][2][3][4] This guide focuses on a specific embodiment of this promising structural combination: 3-Morpholinopyridin-2-amine (CAS No. 1036645-86-9).

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the core physicochemical properties of 3-Morpholinopyridin-2-amine, outlines robust experimental methodologies for their determination, and discusses the scientific rationale underpinning these analytical choices. While specific experimental data for this exact molecule is not extensively available in public literature, this guide will leverage data from structurally related compounds to provide valuable context and predictive insights. The overarching goal is to equip the scientific community with the foundational knowledge required to unlock the full therapeutic potential of this intriguing molecule.

Molecular Identity and Core Physicochemical Characteristics

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of rational drug design and development. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.

| Identifier | Value | Source |

| IUPAC Name | 3-morpholin-4-ylpyridin-2-amine | N/A |

| CAS Number | 1036645-86-9 | N/A |

| Molecular Formula | C₉H₁₃N₃O | N/A |

| Molecular Weight | 179.22 g/mol | N/A |

Table 1: Core Identifiers for 3-Morpholinopyridin-2-amine.

Experimental Determination of Key Physicochemical Parameters

The following sections detail standardized, self-validating protocols for the experimental determination of critical physicochemical properties. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Solubility: A Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug candidate's oral bioavailability. Insufficient solubility can lead to poor absorption from the gastrointestinal tract and hinder the development of oral dosage forms.

Experimental Protocol: Equilibrium Shake-Flask Method

This method is considered the gold standard for solubility determination due to its direct measurement of a saturated solution in equilibrium.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of 3-Morpholinopyridin-2-amine is added to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

-

Equilibration: The suspension is agitated at a constant, controlled temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The choice of a longer duration is to guarantee that the dissolution process has reached a true equilibrium state.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to prevent solid particles from artificially inflating the measured concentration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

Caption: Shake-Flask Solubility Determination Workflow.

pKa: The Ionization Constant Dictating In Vivo Behavior

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like 3-Morpholinopyridin-2-amine, the pKa of its conjugate acid determines the extent of its ionization at different physiological pH values. This, in turn, affects its solubility, membrane permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination that relies on monitoring pH changes upon the addition of a titrant.[5]

Methodology:

-

Sample Preparation: A precise amount of 3-Morpholinopyridin-2-amine is dissolved in a known volume of deionized water or a co-solvent system if solubility is limited. The concentration should be sufficient to yield a clear titration curve.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH electrode. The titrant is added in small, precise increments.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where half of the amine has been protonated. For more accurate results, the derivative of the titration curve can be calculated.

Caption: Potentiometric Titration for pKa Determination.

LogP: A Measure of Lipophilicity and Membrane Permeability

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a critical indicator of a drug's lipophilicity, which influences its ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method

This traditional method directly measures the partitioning of a compound between n-octanol and water.[6]

Methodology:

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other to create a stable biphasic system.

-

Partitioning: A known amount of 3-Morpholinopyridin-2-amine is dissolved in one of the phases (usually the one in which it is more soluble). The biphasic system is then shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Structural Elucidation and Spectroscopic Analysis

The definitive identification and structural confirmation of 3-Morpholinopyridin-2-amine rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of a molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

-

Data Interpretation: The chemical shifts (δ), integration values, and splitting patterns (multiplicity) of the signals are analyzed to assign each proton to its position in the molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons on the pyridine ring, typically in the downfield region (δ 6.0-8.5 ppm).

-

Morpholine Protons: Two distinct signals for the -CH₂-N- and -CH₂-O- protons of the morpholine ring, likely appearing as multiplets in the range of δ 2.5-4.0 ppm.

-

Amine Protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Data Interpretation: The chemical shifts of the carbon signals are analyzed to identify the different carbon environments within the molecule.

Expected ¹³C NMR Spectral Features:

-

Pyridine Carbons: Signals for the carbon atoms of the pyridine ring, with those attached to nitrogen appearing at lower field.

-

Morpholine Carbons: Signals for the carbon atoms of the morpholine ring.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a characteristic "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded.

-

Data Interpretation: The absorption bands are correlated with specific functional groups.

Expected IR Absorption Bands:

-

N-H Stretching: One or two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.[7]

-

C-H Stretching: Bands below 3000 cm⁻¹ for the aliphatic C-H bonds of the morpholine ring and potentially above 3000 cm⁻¹ for the aromatic C-H bonds of the pyridine ring.[8]

-

C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: Bands in the 1250-1335 cm⁻¹ region for the aromatic amine and 1020-1250 cm⁻¹ for the aliphatic amine character.

-

C-O Stretching: A strong band characteristic of the ether linkage in the morpholine ring, typically around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and offering structural clues.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: The solution is infused into the ESI source of the mass spectrometer, and the mass spectrum is recorded in positive ion mode.

-

Data Interpretation: The molecular ion peak ([M+H]⁺) is identified to confirm the molecular weight. The fragmentation pattern can be analyzed to deduce structural features.

Expected Mass Spectrum:

-

Molecular Ion Peak: A prominent peak at m/z 180.22, corresponding to the protonated molecule ([C₉H₁₃N₃O + H]⁺).

-

Fragmentation: Potential fragmentation pathways could involve the loss of the morpholine ring or cleavage of the pyridine ring.

Potential Biological Significance and Applications

The 3-Morpholinopyridin-2-amine scaffold combines two moieties of significant pharmacological interest.

-

Aminopyridines: This class of compounds exhibits a broad range of biological activities, including acting as potassium channel blockers, and demonstrating antimicrobial and anticancer properties.[9][10][11]

-

Morpholine: The inclusion of a morpholine ring is a common strategy in drug design to improve physicochemical properties such as solubility and metabolic stability. It can also contribute to target binding and overall pharmacological profile.[1][2][3][4]

Given these characteristics, 3-Morpholinopyridin-2-amine and its derivatives represent a promising starting point for the development of novel therapeutics targeting a variety of diseases. Further investigation into its biological activity is highly warranted.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of 3-Morpholinopyridin-2-amine and detailed the experimental methodologies required for their robust determination. While specific experimental data for this molecule remains to be fully elucidated in the public domain, the protocols and scientific rationale presented herein offer a solid foundation for future research. A thorough characterization of these fundamental properties is an indispensable step in the journey of transforming a promising chemical scaffold into a clinically valuable therapeutic agent. The convergence of the aminopyridine and morpholine moieties within this single molecular entity suggests a rich potential for drug discovery endeavors.

References

-

ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]

-

Pharmaffiliates. 1-(4-Aminophenyl)-3-morpholinopyridin-2(1H)-one. [Link]

-

PubChem. 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone. [Link]

-

RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

-

PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

-

MDPI. Simple Method for the Estimation of pKa of Amines. [Link]

-

Michigan State University. Basic Practical NMR Concepts. [Link]

-

PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

-

ResearchGate. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]

-

ResearchGate. Simple Method for the Estimation of pKa of Amines. [Link]

-

NMR Facility, University of Huelva. NMRHANDS-ON PROTOCOLS –ACQUISITION. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

-

Wiley Online Library. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

-

TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]

-

R-NMR. SOP data acquisition. [Link]

-

National Institute of Standards and Technology. 2-Aminopyridine. [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

PubMed Central. Development of Methods for the Determination of pKa Values. [Link]

-

Boston University. Basic NMR Concepts. [Link]

-

MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

-

University of California, Los Angeles. IR Absorption Table. [Link]

-

Sciforum. Fluorescent Properties Study of 2-AminoPyridine Derivatives. [Link]

-

Wiley Online Library. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

-

PubMed Central. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

PubMed Central. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]

-

Semantic Scholar. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

-

ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine. [Link]

-

IJRPR. A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

PubChem. 3-(Aminomethyl)pyridin-2-ol. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. researchgate.net [researchgate.net]

- 9. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 3-Morpholinopyridin-2-amine Derivatives: A Technical Guide for Drug Discovery

Introduction: The 3-Morpholinopyridin-2-amine Scaffold - A Promising starting point in Kinase Inhibitor Discovery

The quest for novel, selective, and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The 2-aminopyridine core is a well-established pharmacophore in this area, known for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.[1] The strategic placement of substituents on this privileged scaffold allows for the fine-tuning of potency and selectivity. This guide focuses on the largely unexplored chemical space of 3-morpholinopyridin-2-amine derivatives. The incorporation of a morpholine ring at the 3-position is a rational design strategy; the morpholine moiety is a common feature in many approved and investigational kinase inhibitors, often conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[2]

This technical guide will provide a comprehensive overview of the synthetic strategies, potential biological activities, and structure-activity relationships (SAR) of 3-morpholinopyridin-2-amine derivatives. It is intended for researchers and drug development professionals seeking to explore this promising chemical space for the discovery of novel therapeutic agents.

Synthetic Strategies: Accessing the 3-Morpholinopyridin-2-amine Core

The synthesis of the 3-morpholinopyridin-2-amine core can be approached through several established methods for the functionalization of pyridine rings. A plausible and efficient synthetic route would involve the introduction of the morpholine moiety onto a pre-functionalized pyridine ring, followed by the installation of the 2-amino group.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 3-morpholinopyridin-2-amine derivatives.

Experimental Protocol: Synthesis of 3-Morpholinopyridin-2-amine

This protocol describes a two-step synthesis of the core scaffold, starting from 2-chloro-3-nitropyridine.

Step 1: Synthesis of 4-(2-Nitropyridin-3-yl)morpholine

-

To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add morpholine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(2-nitropyridin-3-yl)morpholine.

Step 2: Synthesis of 3-Morpholinopyridin-2-amine

-

Dissolve 4-(2-nitropyridin-3-yl)morpholine (1.0 eq) in a solvent such as ethanol, methanol, or acetic acid.

-

Add a reducing agent. Common methods include:

-

Iron powder in the presence of an acid like hydrochloric acid or ammonium chloride.

-

Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

-

Stir the reaction at room temperature or with heating, monitoring by TLC.

-

After the reaction is complete, filter off the solid catalyst (if used) and neutralize the reaction mixture.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude 3-morpholinopyridin-2-amine by column chromatography or recrystallization.

Characterization of the Core Scaffold

The synthesized 3-morpholinopyridin-2-amine should be characterized by standard analytical techniques:

-

¹H NMR: Expected signals would include aromatic protons on the pyridine ring, protons of the morpholine ring, and a broad singlet for the amino group protons. The hydrogens on the carbons directly bonded to the amine nitrogen typically appear around 2.3-3.0 ppm.[3]

-

¹³C NMR: Aromatic carbons and carbons of the morpholine ring will be visible. Carbons directly attached to the nitrogen typically appear in the 10-65 ppm region.[3]

-

IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine are expected in the range of 3300-3500 cm⁻¹.[4] A pair of bands is characteristic of a primary amine.[4]

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Exploring the Biological Activity: A Focus on Kinase Inhibition

The 3-morpholinopyridin-2-amine scaffold is a promising starting point for the development of kinase inhibitors. The 2-aminopyridine moiety can act as a hinge-binder, while the 3-morpholino group can occupy the solvent-exposed region of the ATP-binding pocket, potentially enhancing selectivity and potency.

Potential Kinase Targets

Based on the known activity of related compounds, derivatives of 3-morpholinopyridin-2-amine could potentially inhibit a range of kinases, including:

-

Phosphoinositide 3-kinases (PI3Ks): The morpholine group is a key feature of many PI3K inhibitors, where it often interacts with the solvent-exposed region of the active site.[5]

-

Fibroblast Growth Factor Receptors (FGFRs): Several FGFR inhibitors incorporate a 2-aminopyridine or related heterocyclic core.[6]

-

Cyclin-Dependent Kinases (CDKs): The 2-aminopyridine scaffold is present in numerous CDK inhibitors.[7]

-

Polo-like Kinase 4 (PLK4): Novel PLK4 inhibitors have been developed using an aminopyrimidine core, which is structurally similar to the 2-aminopyridine core.[8]

A proposed mechanism of action for a 3-morpholinopyridin-2-amine derivative targeting a generic kinase is depicted below:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anticancer Potential of 3-Morpholinopyridin-2-amine: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus and its derivatives are cornerstones in the architecture of numerous pharmacologically active agents, demonstrating a remarkable breadth of biological activities.[1][2] Within this chemical space, aminopyridines have emerged as a privileged scaffold in oncology, with derivatives showing potent inhibition of key cellular processes implicated in cancer progression.[1][3][4] This technical guide delves into the hypothetical mechanism of action of a promising, yet under-investigated molecule: 3-Morpholinopyridin-2-amine. By drawing parallels with structurally related compounds, we postulate its role as a modulator of critical cancer signaling pathways and outline a comprehensive research framework to elucidate its precise molecular interactions and therapeutic potential.

Introduction: The Promise of Aminopyridine Scaffolds in Oncology

The quest for novel anticancer therapeutics has increasingly focused on targeted therapies that exploit the molecular vulnerabilities of cancer cells. The aminopyridine scaffold has proven to be a versatile template for the design of such agents, capable of engaging with a variety of enzymatic targets.[1][4] The incorporation of a morpholine ring, a common moiety in medicinal chemistry, can further enhance drug-like properties, including solubility and metabolic stability. The subject of this guide, 3-Morpholinopyridin-2-amine, combines these two key structural features. While direct literature on this specific compound is sparse, the known anticancer activities of related morpholinopyridine and aminopyridine derivatives provide a strong rationale for its investigation as a potential oncology therapeutic. These related compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of cell cycle arrest, and apoptosis.[5][6][7][8]

Postulated Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Based on the established activities of structurally analogous compounds, we hypothesize that 3-Morpholinopyridin-2-amine functions as a kinase inhibitor, with a primary focus on the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[9]

The morpholine group, in particular, is a well-known pharmacophore in the design of PI3K inhibitors. For instance, the morpholino-quinazoline derivative, compound 17f, has been identified as a potent inhibitor of the PI3K/Akt/mTOR pathway.[7] We propose that 3-Morpholinopyridin-2-amine similarly binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of its downstream targets and thereby attenuating the pro-survival signals that drive tumorigenesis.

Figure 1: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by 3-Morpholinopyridin-2-amine.

A Framework for Experimental Validation

To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following protocols outline a logical workflow to elucidate the mechanism of action of 3-Morpholinopyridin-2-amine.

Figure 2: A comprehensive experimental workflow to elucidate the mechanism of action.

In Vitro Kinase Inhibition Assays

Objective: To identify the specific kinase targets of 3-Morpholinopyridin-2-amine.

Protocol:

-

Kinase Panel Screening: Screen the compound against a broad panel of recombinant human protein kinases at a fixed concentration (e.g., 10 µM).

-

IC50 Determination: For kinases showing significant inhibition (>50%) in the initial screen, perform dose-response studies to determine the half-maximal inhibitory concentration (IC50).

-

Assay Method: Utilize a radiometric filter binding assay or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) to measure kinase activity.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based Assays

Objective: To evaluate the antiproliferative and cytotoxic effects of 3-Morpholinopyridin-2-amine in cancer cell lines.

Protocol:

-

Cell Line Panel: Select a diverse panel of human cancer cell lines, including those with known alterations in the PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3, U87MG).

-

MTT Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of 3-Morpholinopyridin-2-amine for 72 hours.

-

Add MTT reagent and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

-

Clonogenic Assay:

-

Treat cells with the compound for 24 hours.

-

Plate a low density of cells and allow them to form colonies for 10-14 days.

-

Fix and stain the colonies with crystal violet and count the number of colonies.

-

Western Blot Analysis

Objective: To confirm the inhibition of the PI3K/Akt/mTOR pathway in cancer cells.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with 3-Morpholinopyridin-2-amine at various concentrations and time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-S6K, S6K, p-4E-BP1, 4E-BP1, and a loading control like GAPDH).

-

Incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle and Apoptosis Analysis

Objective: To determine the effect of 3-Morpholinopyridin-2-amine on cell cycle progression and apoptosis.

Protocol:

-

Cell Cycle Analysis:

-

Treat cells with the compound for 24-48 hours.

-

Fix the cells in ethanol and stain with propidium iodide (PI).

-